

Crystal Structure of 2-(1-Adamantyl)-4-bromoanisole: A Technical Guide

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Compound of Interest

Compound Name:	1-(5-Bromo-2-methoxyphenyl)adamantane
Cat. No.:	B139514

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole, an important intermediate in the synthesis of the drug Adapalene.[1][2] The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Data Presentation

The crystallographic data for 2-(1-Adamantyl)-4-bromoanisole has been determined by single-crystal X-ray diffraction.[3] A summary of the key quantitative data is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C17H21BrO</chem>
Formula Weight	321.25
Temperature	123(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	7.3815 (11) Å
b	13.2067 (19) Å
c	15.067 (2) Å
Volume	1468.8 (4) Å ³
Z	4
Calculated Density	1.453 Mg/m ³
Absorption Coefficient	2.79 mm ⁻¹
F(000)	664
Crystal Size	0.30 x 0.26 x 0.25 mm
Data Collection	
Diffractometer	Bruker SMART CCD area detector
θ range for data collection	2.2 to 25.0°
Index ranges	-8 ≤ h ≤ 8, -15 ≤ k ≤ 15, -17 ≤ l ≤ 17
Reflections collected	12697
Independent reflections	2580 [R(int) = 0.049]
Refinement	

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	2580 / 0 / 172
Goodness-of-fit on F^2	0.86
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.040, wR_2 = 0.106$
R indices (all data)	$R_1 = 0.049, wR_2 = 0.111$
Absolute structure parameter	0.340 (15)
Largest diff. peak and hole	0.51 and -0.59 e. \AA^{-3}

Data sourced from Acta Crystallographica Section E, Structure Reports Online.[\[3\]](#)

Molecular Geometry

The molecular structure of 2-(1-Adamantyl)-4-bromoanisole is characterized by the bulky adamantyl group and a bromo-substituted anisole ring. The adamantyl group exhibits typical Csp^3 hybridized carbon atoms, with C-C-C bond angles in the range of $106.6(4)^\circ$ to $111.6(4)^\circ$. [\[3\]](#) The methoxy and bromo substituents are coplanar with the benzene ring.[\[3\]](#) A notable feature of the molecular conformation is the presence of two weak intramolecular C—H \cdots O hydrogen bonds.[\[3\]](#) The crystal packing is influenced by C—H \cdots π interactions.[\[3\]](#)

Experimental Protocols

This section details the methodologies for the synthesis of 2-(1-Adamantyl)-4-bromoanisole and the subsequent determination of its crystal structure via X-ray crystallography.

Synthesis of 2-(1-Adamantyl)-4-bromoanisole

The synthesis of the title compound can be achieved through the Friedel-Crafts alkylation of 4-bromoanisole with 1-adamantanone in the presence of a strong acid catalyst.[\[2\]](#)[\[4\]](#)

Materials:

- 1-Adamantanone
- 4-Bromoanisole

- Concentrated Sulfuric Acid
- Methylene Chloride
- Ethyl Acetate
- Hexane
- Sodium Sulphate

Procedure:

- In a flask equipped with a stirrer, dissolve 1-adamantanol and 4-bromoanisole in methylene chloride.[4]
- Slowly add concentrated sulfuric acid to the stirred solution over a period of one hour.[4]
- Continue stirring the reaction mixture at ambient temperature for approximately 20 hours.[4]
- After the reaction is complete, wash the organic layer with water.
- Dry the organic layer over sodium sulphate and evaporate the solvent.[4]
- The resulting solid can be purified by recrystallization from a solvent such as hexane or ethyl acetate to yield the final product as a white powder.[4]

Single-Crystal X-ray Crystallography

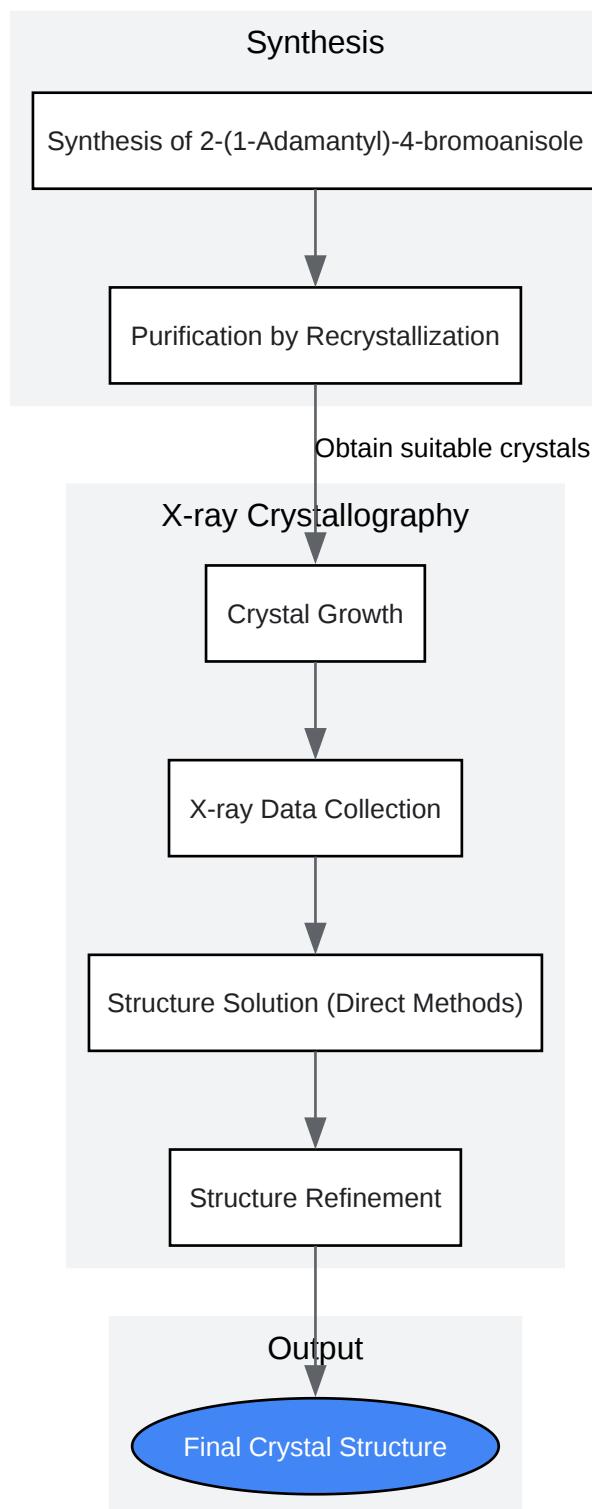
The determination of the three-dimensional atomic structure of 2-(1-Adamantyl)-4-bromoanisole is achieved through single-crystal X-ray diffraction.[5][6]

1. Crystal Growth: Crystals suitable for X-ray analysis are obtained by the slow evaporation of a solution of the synthesized compound in a suitable solvent, such as 2-propanol, at room temperature.[3] An ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular structure, and be free from significant imperfections like twinning or cracks.[5][7]

2. Data Collection: A selected crystal is mounted on a diffractometer, such as a Bruker SMART CCD area-detector.^[3] The crystal is maintained at a low temperature (e.g., 123 K) using a cryostream cooler to minimize thermal vibrations of the atoms.^{[3][6]} The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$), and the resulting diffraction pattern is recorded as a series of images.^{[3][7]}
3. Data Reduction and Structure Solution: The collected diffraction data is processed to measure the intensities and positions of the reflections.^[3] Software such as SAINT is used for data reduction.^[3] An absorption correction is applied to account for the absorption of X-rays by the crystal.^[3] The structure is then solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.^[3] This process involves determining the phases of the diffracted X-rays, which is known as the phase problem in crystallography.^[7]
4. Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.^[5] This iterative process adjusts atomic positions, and thermal parameters until the model converges. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of 2-(1-Adamantyl)-4-bromoanisole.



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Experimental workflow for crystal structure determination.

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